molecular formula C10H18N4 B11714957 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine

1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine

Cat. No.: B11714957
M. Wt: 194.28 g/mol
InChI Key: YIUJFYOEEDHCMP-UHFFFAOYSA-N
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Description

1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine is a heterocyclic compound that features a pyrazole ring and a piperazine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. The presence of both pyrazole and piperazine moieties in its structure makes it a versatile scaffold for the development of new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine typically involves the reaction of 1,3-dimethyl-5-chloromethylpyrazole with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of N-alkyl or N-acyl derivatives .

Mechanism of Action

The mechanism of action of 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. For example, as a dipeptidyl peptidase-4 (DPP-4) inhibitor, it can enhance insulin secretion and lower blood glucose levels by preventing the degradation of incretin hormones . The exact molecular pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dimethyl groups on the pyrazole ring can affect its electronic properties and steric interactions, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-[(2,5-dimethylpyrazol-3-yl)methyl]piperazine

InChI

InChI=1S/C10H18N4/c1-9-7-10(13(2)12-9)8-14-5-3-11-4-6-14/h7,11H,3-6,8H2,1-2H3

InChI Key

YIUJFYOEEDHCMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CN2CCNCC2)C

Origin of Product

United States

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